molecular formula C32H28N4O3 B12031534 N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

Cat. No.: B12031534
M. Wt: 516.6 g/mol
InChI Key: SSBJWJXZQHQATE-FMFFXOCNSA-N
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Description

N’-{(E)-[4-(Benzyloxy)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide (CAS Number: 634896-50-7) is a complex organic compound with the following chemical formula:

C32H28N4O3\text{C}_{32}\text{H}_{28}\text{N}_4\text{O}_3C32​H28​N4​O3​

.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the condensation of appropriate starting materials, such as benzaldehyde derivatives and hydrazine, followed by cyclization to form the pyrazole ring. The specific reaction conditions and reagents used may vary depending on the synthetic strategy employed.

Industrial Production Methods:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for exploratory purposes

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: N’-{(E)-[4-(Benzyloxy)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide may undergo oxidation or reduction reactions, leading to modifications in its functional groups.

    Substitution Reactions: The compound’s aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The carbohydrazide moiety may be susceptible to hydrolysis under specific conditions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Lewis acids (e.g., AlCl₃) or nucleophiles (e.g., amines).

    Hydrolysis: Acidic or basic conditions.

Major Products:: The specific products formed during these reactions depend on the reaction conditions and the substituents present in the compound.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing novel drugs targeting specific biological pathways.

    Materials Science: For functional materials due to its unique structure.

    Biological Studies: Investigating its interactions with enzymes, receptors, or other biomolecules.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes or signaling pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While N’-{(E)-[4-(Benzyloxy)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is unique in its structure, similar compounds include:

Properties

Molecular Formula

C32H28N4O3

Molecular Weight

516.6 g/mol

IUPAC Name

3-[4-[(4-methylphenyl)methoxy]phenyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C32H28N4O3/c1-23-7-9-26(10-8-23)22-39-29-17-13-27(14-18-29)30-19-31(35-34-30)32(37)36-33-20-24-11-15-28(16-12-24)38-21-25-5-3-2-4-6-25/h2-20H,21-22H2,1H3,(H,34,35)(H,36,37)/b33-20+

InChI Key

SSBJWJXZQHQATE-FMFFXOCNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)OCC5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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